Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via acylation using 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Imino Group: The imino group can be formed by the reaction of the benzothiazole derivative with an appropriate amine under dehydrating conditions.
Esterification: The final step involves the esterification of the resulting compound with ethyl chloroacetate in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide due to its activity against various pests and weeds.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate can be compared with other benzothiazole derivatives, such as:
2-(2,4-Dichlorophenyl)-1,3-benzothiazole: Similar structure but lacks the ester and imino groups.
6-Methyl-2-(2,4-dichlorobenzoyl)benzothiazole: Similar structure but lacks the imino group.
Ethyl 2-(6-methyl-1,3-benzothiazol-2-yl)acetate: Similar structure but lacks the dichlorobenzoyl group.
Biological Activity
Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological effects, and relevant research findings.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl isothiocyanate with ethyl acetate in the presence of suitable catalysts. The resulting compound features a benzothiazole core, which is known for its diverse biological activities.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C17H16Cl2N2O2S |
Molecular Weight | 393.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
2. Biological Activities
This compound exhibits various biological activities that have been documented in several studies:
Antitumor Activity
Research indicates that compounds with similar structures show significant antitumor effects. For instance, derivatives of benzothiazole have been reported to inhibit tumor cell lines effectively. The compound has been tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial and fungal strains. Its efficacy can be attributed to the presence of the benzothiazole moiety, which is known for its interaction with microbial enzymes.
Enzyme Inhibition
Studies have shown that the compound acts as an inhibitor of aldose reductase (ALR), an enzyme implicated in diabetic complications. In vitro assays revealed that this compound exhibits potent inhibition against ALR1 and ALR2.
Table 2: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell growth | |
Antimicrobial | Activity against bacteria/fungi | |
Enzyme Inhibition | Aldose reductase inhibition |
3. Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Case Study 1 : A study evaluated the antitumor effects on HCT-116 colon cancer cells, demonstrating an IC50 value indicating moderate activity. The mechanism involved apoptosis induction through caspase activation.
- Case Study 2 : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Candida albicans. The compound exhibited significant inhibition zones in agar diffusion assays.
4. Conclusion
This compound presents a promising profile for further research due to its diverse biological activities. Its potential as an antitumor agent and enzyme inhibitor makes it a candidate for drug development in treating cancer and diabetic complications.
Properties
IUPAC Name |
ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c1-3-26-17(24)10-23-15-7-4-11(2)8-16(15)27-19(23)22-18(25)13-6-5-12(20)9-14(13)21/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTNTNJBUUJIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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